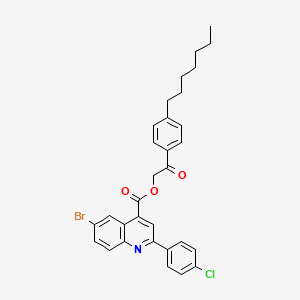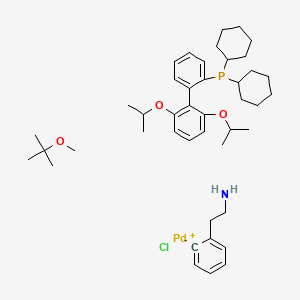
deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate is a stable isotope-labeled compound. It is a derivative of glycine, where hydrogen atoms are replaced with deuterium and nitrogen-15 isotopes. This compound is used in various scientific research fields due to its unique properties, such as its stability and ability to be tracked in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate involves the incorporation of deuterium and nitrogen-15 isotopes into the glycine molecule. One common method is the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterium oxide (D2O) . This method is known for its high deuterium incorporation and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes strict control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Applications De Recherche Scientifique
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate exerts its effects involves the incorporation of deuterium and nitrogen-15 isotopes into biological molecules. This allows researchers to track the movement and transformation of these molecules in metabolic pathways. The compound’s stability and unique isotopic composition make it an ideal tracer in various studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine-[15N,d5]: Another stable isotope-labeled glycine derivative with similar applications in research.
Glycyl-glycine-[d8] deuteriochloride: A labeled analogue of glycylglycine hydrochloride used in metabolic research and environmental studies.
Uniqueness
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and studying metabolic pathways. Its high deuterium and nitrogen-15 content make it particularly useful in NMR spectroscopy and other analytical techniques.
Propriétés
Formule moléculaire |
C2H5NO2 |
|---|---|
Poids moléculaire |
81.09 g/mol |
Nom IUPAC |
deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1/hD3 |
Clé InChI |
DHMQDGOQFOQNFH-GLDTTZKRSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O[2H])[15N]([2H])[2H] |
SMILES canonique |
C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)







![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)

![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
